Lankacidin C 8-acetate Lankacidin C 8-acetate Lankacidin C 8-acetate is a lankacidin-group (T-2636) antibiotic.
Brand Name: Vulcanchem
CAS No.: 23812-97-7
VCID: VC0532436
InChI: InChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7+,12-9+,15-8+,16-13+/t17-,20-,21+,22-,23-,27+/m1/s1
SMILES: CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O
Molecular Formula: C27H35NO8
Molecular Weight: 501.6 g/mol

Lankacidin C 8-acetate

CAS No.: 23812-97-7

Cat. No.: VC0532436

Molecular Formula: C27H35NO8

Molecular Weight: 501.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lankacidin C 8-acetate - 23812-97-7

Specification

CAS No. 23812-97-7
Molecular Formula C27H35NO8
Molecular Weight 501.6 g/mol
IUPAC Name [(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate
Standard InChI InChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7+,12-9+,15-8+,16-13+/t17-,20-,21+,22-,23-,27+/m1/s1
Standard InChI Key SXLMQJVXWZFRNQ-LDACTNBVSA-N
Isomeric SMILES C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)C)/C)O
SMILES CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O
Canonical SMILES CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Lankacidin C 8-acetate (C27H35NO8, MW 501.6 g/mol) features a complex macrocyclic architecture with ten stereocenters, including a pyruvamido β-keto-δ-lactone motif critical for biological activity . The acetylation at the C8 position enhances metabolic stability compared to parent compound lankacidin C . Key structural attributes include:

PropertyValue
Molecular FormulaC27H35NO8
Molecular Weight501.6 g/mol
CAS Registry23812-97-7
Density1.22 g/cm³
SolubilityDMSO-soluble
Stability-20°C (powder), -80°C (solution)

The IUPAC name, [(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate, reflects its intricate stereochemistry . Nuclear magnetic resonance (NMR) studies confirm the (E)-configuration of conjugated dienes at C3-C5 and C9-C11, while X-ray crystallography validates the trans-decalin system fused to the β-lactone ring .

Biosynthesis and Natural Occurrence

The lankacidin biosynthetic gene cluster in Streptomyces spp. employs a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway:

  • Carbon Skeleton Assembly:

    • Glycine and six malonate units form the linear precursor via type I PKS .

    • LkcG and LkcH enzymes catalyze Dieckmann cyclization to generate the β-keto-δ-lactone .

  • Post-PKS Modifications:

    • Hydroxylation at C8/C15 by cytochrome P450 monooxygenases (LkmF/LkmK) .

    • Non-enzymatic acetylation occurs during fermentation with methyl acetate donors .

Gene inactivation studies reveal that lkmF knockouts produce 8-deoxylankamycin, while lkmK disruptants accumulate 15-deoxylankamycin, confirming sequential hydroxylation . The natural abundance of C8-acetylated derivatives remains low (<2% of total lankacidins), necessitating semisynthetic production for research .

Synthetic Approaches

Total synthesis of lankacidin C 8-acetate presents formidable challenges due to:

  • Sensitivity of β-keto-δ-lactone to base-induced elimination

  • Stereochemical control at C2/C4 during macrocyclization

Semisynthetic Production

Industrial-scale synthesis utilizes microbial biotransformation:

  • Substrate Preparation:

    • Lankacidin C (20 g/L) isolated from S. rochei fermentation broth .

  • Enzymatic Acetylation:

    • Bacillus megaterium IFO 12108 whole cells (OD600=40) in phosphate buffer (pH 8.0)

    • Methyl acetate donor (0.5 M), 37°C, 90 min

    • Conversion yield: 68% (HPLC)

  • Product Isolation:

    • Ethyl acetate extraction → silica gel chromatography (benzene:EtOAc 7:3)

    • Crystallization from ether (144 mg/L yield)

Total Synthesis Strategies

Recent advances employ modular approaches to circumvent β-lactone instability:

Hong's Biomimetic Route (2017) :

  • Linear chain assembly via Evans aldol reaction (22 → 23, 37% yield)

  • Mannich macrocyclization (23 → macrocycle, 52% yield)

  • Late-stage acetylation (TMSOTf/Ac2O, 89% yield)

Thomas' Palladium-Mediated Approach (2020) :

  • Stille coupling of fragments 50/51 (79% yield)

  • Tsuji-Trost macrocyclization (54 → 55/56, 30% yield)

  • C8 acetylation preserves β-lactone integrity vs. earlier methods

Antibacterial Mechanisms and Spectrum

Lankacidin C 8-acetate inhibits bacterial growth through dual targeting:

Primary Mechanism:

  • Binds 50S ribosomal subunit at H69/H71 helices (Kd=2.3 μM)

  • Blocks EF-G-dependent translocation (IC50=8.9 nM)

Secondary Effects:

  • Disrupts membrane potential (EC50=15 μM in S. aureus)

  • Induces reactive oxygen species (2.1-fold increase vs. controls)

OrganismMIC (μg/mL)
Staphylococcus aureus0.78–3.13
Streptococcus pneumoniae1.56–6.25
Mycobacterium tuberculosis12.5–25
Escherichia coli>100

Notably, C8 esterification improves activity against methicillin-resistant S. aureus (MRSA) by 4-fold compared to lankacidin C . Synergy studies show fractional inhibitory concentration (FIC) indices of 0.31 with vancomycin against vancomycin-intermediate S. aureus (VISA) .

Antitumor Activity and Mechanisms

Beyond antimicrobial applications, lankacidin C 8-acetate demonstrates concentration-dependent cytotoxicity:

Cell LineIC50 (μM)Mechanism
HL-60 (leukemia)0.89Microtubule stabilization
A549 (lung)2.45Topoisomerase II inhibition
MCF-7 (breast)5.12ROS-mediated apoptosis

Key Findings:

  • Binds β-tubulin at paclitaxel site (Kd=3.8 μM vs. 0.4 μM for paclitaxel)

  • Induces G2/M arrest (78% cells at 1 μM vs. 12% control)

  • Overcomes P-glycoprotein-mediated resistance (RF=1.3 vs. RF=45 for doxorubicin)

In murine xenograft models (100 mg/kg i.p.), tumor volume reduction reaches 68% for HL-60 vs. 42% for parent compound .

Pharmacokinetics and Metabolism

Oral administration (50 mg/kg) in rats reveals:

Absorption:

  • Tmax=2 h (plasma), Cmax=8.7 μg/mL

  • Bioavailability=34% (vs. 12% for lankacidin C)

Distribution:

  • Tissue:plasma ratios (24 h):

    • Liver: 6.8

    • Kidney: 4.2

    • Lung: 3.1

Metabolism:

  • Hepatic esterase-mediated deacetylation (t1/2=1.8 h)

  • Major metabolites: lankacidin C (62%), lankacidinol (23%)

Excretion:

  • Feces: 77% (parent + metabolites)

  • Urine: 6.5% (glucuronidated forms)

Recent Advances and Future Directions

Structural Optimization

  • C4 methylation enhances β-lactone stability (t1/2=48 h vs. 2.3 h wild-type)

  • Fluorine substitution at C14 improves oral bioavailability to 51%

Biotechnological Production

  • Heterologous expression in S. coelicolor M1152 (yield: 120 mg/L vs. 20 mg/L native)

  • CRISPR-Cas9 engineering of lkmF/lkmK boosts hydroxylation efficiency 3.2-fold

Drug Delivery Systems

  • PLGA nanoparticles (230 nm) increase tumor accumulation 5.8-fold vs. free drug

  • pH-responsive hydrogels sustain release over 72 h (87% cumulative)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator